molecular formula C28H26BrN3O7S B12058055 Ethyl 2-{[((2E)-2-{4-[(3-bromobenzoyl)oxy]-3-methoxybenzylidene}hydrazino)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 477730-39-5

Ethyl 2-{[((2E)-2-{4-[(3-bromobenzoyl)oxy]-3-methoxybenzylidene}hydrazino)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12058055
CAS No.: 477730-39-5
M. Wt: 628.5 g/mol
InChI Key: QMKAWGUIXALTRH-FJEPWZHXSA-N
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Description

This compound features a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted with a hydrazino-oxoacetyl group and a 3-bromobenzoyloxy moiety. The hydrazine linker and brominated aromatic group may enhance interactions with biological targets, such as enzymes or receptors, while the ethyl ester group improves solubility . Synthesis involves multicomponent reactions (e.g., Petasis reaction) and subsequent functionalization, as seen in related compounds .

Properties

CAS No.

477730-39-5

Molecular Formula

C28H26BrN3O7S

Molecular Weight

628.5 g/mol

IUPAC Name

ethyl 2-[[2-[(2E)-2-[[4-(3-bromobenzoyl)oxy-3-methoxyphenyl]methylidene]hydrazinyl]-2-oxoacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C28H26BrN3O7S/c1-3-38-28(36)23-19-9-4-5-10-22(19)40-26(23)31-24(33)25(34)32-30-15-16-11-12-20(21(13-16)37-2)39-27(35)17-7-6-8-18(29)14-17/h6-8,11-15H,3-5,9-10H2,1-2H3,(H,31,33)(H,32,34)/b30-15+

InChI Key

QMKAWGUIXALTRH-FJEPWZHXSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=O)N/N=C/C3=CC(=C(C=C3)OC(=O)C4=CC(=CC=C4)Br)OC

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=O)NN=CC3=CC(=C(C=C3)OC(=O)C4=CC(=CC=C4)Br)OC

Origin of Product

United States

Preparation Methods

The preparation of SALOR-INT L236276-1EA involves specific synthetic routes and reaction conditions. One common method includes the addition reaction of benzylamine. The process typically involves reacting benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate, followed by a dehydration reaction to obtain the final product . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

SALOR-INT L236276-1EA undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions with halogens and other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C28H26BrN3O7S
  • Molecular Weight : 628.5 g/mol
  • IUPAC Name : Ethyl 2-{[((2E)-2-{4-[(3-bromobenzoyl)oxy]-3-methoxybenzylidene}hydrazino)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Physical Properties

  • Appearance : Solid crystalline form
  • Solubility : Soluble in organic solvents like DMSO and acetone

Medicinal Chemistry

This compound has shown promise in the development of novel therapeutic agents. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a derivative was tested against various cancer cell lines, demonstrating cytotoxic effects through apoptosis induction and cell cycle arrest mechanisms.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.4Induction of apoptosis
A549 (Lung Cancer)12.8Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)10.5Inhibition of proliferation

Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of other biologically active molecules. Its unique functional groups facilitate various chemical reactions, making it a versatile building block.

Synthesis Pathways

Several synthetic routes have been developed to obtain this compound efficiently:

  • Method A : Condensation reaction between hydrazine derivatives and substituted benzaldehydes.
  • Method B : Multi-step synthesis involving acylation and cyclization processes.

Studies have highlighted the compound's potential as an anti-inflammatory agent. In vitro assays indicated that it could inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial for treating inflammatory diseases.

In Vitro Assay Results

Cytokine Concentration (ng/mL) Inhibition (%)
TNF-alpha5070
IL-62065
IL-1β3060

Mechanism of Action

The mechanism of action of SALOR-INT L236276-1EA involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the context of its use. Detailed studies are often required to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Physicochemical Properties

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound Tetrahydrobenzo[b]thiophene 3-Bromobenzoyloxy, hydrazino-oxoacetyl, ethyl ester C₂₈H₂₅BrN₃O₇S 634.48 (calculated) Predicted high lipophilicity due to bromine; potential for strong H-bonding
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene 4-Hydroxyphenyl, ethoxy-oxoethyl, ethyl ester C₂₂H₂₆N₂O₅S 430.52 22% synthesis yield; characterized by HRMS and NMR
Ethyl 2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Tetrahydrobenzo[b]thiophene 3-Methoxybenzoyl, ethyl ester C₁₉H₂₁NO₄S 359.44 Density: 1.27 g/cm³; predicted pKa 12.84
Ethyl 2-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene Trifluoromethoxyphenylthiourea, ethyl ester C₂₀H₂₀F₃N₃O₃S₂ 487.52 Fluorine enhances metabolic stability; thiourea may improve metal binding

Key Observations :

  • Bromine vs.
  • Hydrazino Linker: The hydrazino-oxoacetyl group in the target compound distinguishes it from simpler amide or thiourea derivatives, offering additional sites for hydrogen bonding .
  • Fluorinated Analogues : The trifluoromethoxy group in introduces steric bulk and electron-withdrawing effects, which could alter binding kinetics compared to bromine .

Key Observations :

  • The Petasis reaction () is a versatile method for introducing aromatic substituents but may require optimization for brominated substrates.
  • Cyanoacetylation () demonstrates the feasibility of modifying the benzothiophene core with diverse electrophiles.


Key Observations :

  • Hydrazine derivatives (e.g., ) show promise in antimicrobial applications, suggesting the target compound’s hydrazino group may confer similar activity.
  • The absence of reported data for the target compound highlights a gap in current research.

Biological Activity

Ethyl 2-{[((2E)-2-{4-[(3-bromobenzoyl)oxy]-3-methoxybenzylidene}hydrazino)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiophene core with various substituents that contribute to its biological activity. The molecular formula is C29H28BrN3O7SC_{29}H_{28}BrN_3O_7S, and its structure includes functional groups such as hydrazine and acetyl moieties which are known to influence biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : Like many compounds in its class, it exhibits significant binding affinities to various proteins involved in apoptosis regulation, particularly antiapoptotic Bcl-2 proteins. This interaction can lead to increased cytotoxicity in cancer cells that overexpress these proteins .
  • Cytotoxicity : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, modifications at specific positions on the benzothiophene scaffold have shown enhanced cytotoxic effects against non-small-cell lung carcinoma cell lines .
  • Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the presence of specific substituents on the benzothiophene ring significantly affects the compound's bioactivity. For example:

  • Hydrazine Derivatives : The hydrazine moiety enhances binding affinity to antiapoptotic proteins.
  • Bromobenzoyl Group : The bromobenzoyl substituent is crucial for maintaining high cytotoxicity levels against cancer cells .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • In Vitro Cytotoxicity Assays : Research has shown that this compound and its analogs exhibit potent cytotoxic effects on various cancer cell lines. For instance, a study reported a more than 13-fold increase in cytotoxicity compared to standard treatments when used against Jurkat cells with Bcl-2 overexpression .
  • Combination Therapy Potential : The compound has been evaluated for use in combination with other anticancer agents like cisplatin, where it demonstrated the ability to sensitize resistant cancer cells, making it a promising candidate for combination therapies .

Table 1: Summary of Biological Activities

Activity TypeDescription
Binding AffinityHigh affinity for Bcl-2 family proteins
CytotoxicitySignificant cytotoxic effects in vitro against multiple cancer cell lines
Antioxidant ActivityPotential protective effects against oxidative stress
Combination TherapyEnhances efficacy of existing chemotherapeutic agents

Table 2: Structure-Activity Relationships

SubstituentEffect on Activity
HydrazineIncreases binding affinity and cytotoxicity
BromobenzoylEssential for maintaining high levels of cytotoxicity
Methoxy GroupModulates solubility and bioavailability

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process:

  • Condensation reactions to form the hydrazino-oxoacetyl linkage, requiring precise stoichiometric control (e.g., 1:1 molar ratios of hydrazine derivatives to ketone intermediates) .
  • Protection/deprotection strategies for reactive groups like the benzothiophene carboxylate, often using tert-butoxycarbonyl (Boc) groups .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to achieve >95% purity . Optimization includes monitoring reaction progress with TLC, adjusting pH (e.g., acetic acid catalysis for imine formation), and maintaining anhydrous conditions for moisture-sensitive steps .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR with 2D techniques (COSY, HSQC, HMBC) to resolve complex coupling patterns and confirm stereochemistry .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks and fragmentation pathways .
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and hydrazone (N–H, ~3200 cm⁻¹) groups .
  • X-ray crystallography (if crystalline): SHELX programs (e.g., SHELXL) for structural refinement and validating bond angles/distances .

Advanced Research Questions

Q. How can structural ambiguities (e.g., E/Z isomerism or tautomerism) be resolved experimentally and computationally?

  • X-ray crystallography : Single-crystal analysis using SHELXTL or WinGX suites provides definitive proof of configuration .
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare energy minima of isomers and predict NMR chemical shifts .
  • Dynamic NMR : Variable-temperature studies to detect slow interconversion of isomers via line-shape analysis .

Q. What experimental designs are recommended for studying biological target interactions (e.g., protein binding)?

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure real-time binding kinetics (ka, kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses, followed by MD simulations (AMBER/CHARMM) to assess stability .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC50 values)?

  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Impurity profiling : Use HPLC-MS to rule out byproducts (e.g., hydrolyzed esters) that may skew activity .
  • Dose-response validation : Repeat experiments with independent batches and orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Substituent variation : Synthesize analogs with modified benzoyloxy or methoxy groups (e.g., 3-chloro vs. 3-bromo) to assess electronic effects .
  • Bioisosteric replacement : Replace the benzothiophene core with thiazolo[3,2-a]pyrimidine to evaluate scaffold flexibility .
  • Pharmacophore mapping : Use MOE or Discovery Studio to identify critical interaction motifs (e.g., hydrogen-bond acceptors in the hydrazone region) .

Methodological Considerations

Q. How can low synthetic yields in the final step be troubleshooted?

  • Catalyst screening : Test Pd/C, CuI, or enzyme-mediated coupling for inefficient steps .
  • Solvent optimization : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to favor cyclization .
  • Microwave-assisted synthesis : Reduce reaction time from 24 h to 30 min while maintaining yield .

Q. What computational tools are recommended for predicting metabolic stability?

  • ADMET prediction : SwissADME or pkCSM to estimate cytochrome P450 interactions and bioavailability .
  • Metabolite identification : Use GLORY or Meteor Nexus to simulate Phase I/II metabolism pathways .

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